N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide
Overview
Description
5’-Chloro-3-hydroxy-2’,4’-dimethoxy-2-naphthanilide is a chemical compound with the molecular formula C19H16ClNO4 . It has an average mass of 357.788 Da and a monoisotopic mass of 357.076782 Da .
Molecular Structure Analysis
The molecular structure of 5’-Chloro-3-hydroxy-2’,4’-dimethoxy-2-naphthanilide consists of a naphthalene ring attached to a carboxamide group. The carboxamide group is further substituted with a 5-chloro-2,4-dimethoxyphenyl group .Physical and Chemical Properties Analysis
5’-Chloro-3-hydroxy-2’,4’-dimethoxy-2-naphthanilide has a density of 1.4±0.1 g/cm3, a boiling point of 480.3±45.0 °C at 760 mmHg, and a flash point of 244.3±28.7 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 68 Å2, and it has a molar refractivity of 98.8±0.3 cm3 .Scientific Research Applications
Antineoplastic Agent Development
Compounds related to "5'-Chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide" have been explored for their antineoplastic properties. For instance, derivatives of 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones, including 2-chloro-5,8-dimethoxy-3-(3,5-dimethoxyphenoxy)-1,4-naphthoquinone, have shown interesting inhibitory activities in cytotoxic test systems. These compounds offer a structure-activity relationship that may guide the development of new classes of antineoplastic agents (Chang et al., 1999).
Cestodicidal Agent Synthesis
Research into substituted 1-hydroxy-2-naphthanilides has revealed their potential as cestodicidal agents. A series of these compounds were synthesized and showed efficacy against Hymenolepis nana infections in rats, highlighting their potential for developing treatments against parasitic infections (Dubey et al., 1978).
Chiral Discrimination Studies
The ability to separate enantiomers is crucial in pharmaceutical sciences, and certain derivatives related to "5'-Chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide" have been studied for this purpose. For example, studies on the chromatographic enantioseparation capabilities of cellulose phenylcarbamate derivatives provide insights into the development of more efficient separation techniques for chiral compounds (Yashima et al., 1996).
Anticancer Activity
The reaction between lawsone and 4-chloro-2-aminophenol, leading to compounds with antiproliferative properties, illustrates the potential of naphthalene derivatives in cancer research. These compounds were evaluated against cancer cell lines, indicating their utility in the development of new anticancer agents (Kathawate et al., 2014).
Mechanism of Action
Target of Action
It is known that naphthol as-itr is used as a coupling partner in the preparation of some azo dyes . Therefore, it can be inferred that its targets could be the molecules that it couples with in these reactions.
Mode of Action
Naphthol AS-ITR interacts with its targets through a process known as azo coupling. This is a type of organic reaction where a diazonium compound reacts with another aromatic compound to produce an azo compound . The resulting azo compounds are often used as dyes due to their vivid colors.
Pharmacokinetics
It is known that naphthol as-itr is a hydrophilic compound , which suggests that it may be readily absorbed and distributed in aqueous environments within the body.
Result of Action
The primary result of Naphthol AS-ITR’s action is the production of azo dyes. These dyes are characterized by their bright colors and are used in a variety of applications, including textiles, plastics, and food coloring .
Action Environment
The action of Naphthol AS-ITR can be influenced by various environmental factors. For instance, the pH of the environment can affect the azo coupling reaction, potentially influencing the color and stability of the resulting dye . Additionally, temperature and solvent conditions can also impact the reaction and the properties of the produced dye.
Biochemical Analysis
Biochemical Properties
Naphthol AS-ITR, like other naphthols, exhibits phenolic properties due to the hydroxyl group, making it reactive in various biochemical reactions . It can interact with enzymes, proteins, and other biomolecules, although the specific interactions depend on the biochemical context.
Cellular Effects
For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Naphthol AS-ITR is complex and depends on the specific biochemical context. It can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Naphthol AS-ITR is likely involved in various metabolic pathways. For instance, naphthalene, a related compound, is metabolized by human cytochromes P450 (CYP) into several metabolites, including 1-naphthol and 2-naphthol .
Subcellular Localization
Related compounds, such as naphthols, have been found in various subcellular locations, including the cytoplasm .
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-24-17-10-18(25-2)15(9-14(17)20)21-19(23)13-7-11-5-3-4-6-12(11)8-16(13)22/h3-10,22H,1-2H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWATWCCUTYUDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059061 | |
Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-72-8 | |
Record name | N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 37550 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthol AS-ITR | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5'-CHLORO-3-HYDROXY-2',4'-DIMETHOXY-2-NAPHTHANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54VM13755B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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